Physicochemical properties of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile
Physicochemical properties of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the predicted and experimental physicochemical properties of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established scientific principles to offer a robust framework for its study. We present predicted key physicochemical parameters, detailed protocols for their empirical validation, and standard methodologies for structural characterization and synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's chemical behavior. Sulfur-containing heterocycles are pivotal in medicinal chemistry, and a thorough characterization of novel derivatives is essential for advancing drug discovery programs[1].
Introduction to 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile
2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is a saturated heterocyclic compound featuring a thiopyran ring substituted with two methyl groups and a nitrile functional group. The tetrahydrothiopyran scaffold is a valuable motif in medicinal chemistry, appearing in various biologically active molecules[2][3]. The inclusion of a nitrile group (-C≡N) can significantly influence the molecule's polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, making it a point of interest for molecular design and optimization[4]. Understanding the physicochemical properties of this molecule is a critical first step in evaluating its potential as a drug candidate or a scaffold for further chemical exploration.
The general structure is as follows: Molecular Formula: C₈H₁₃NS Molecular Weight: 155.26 g/mol
Predicted Physicochemical Properties
In the absence of direct experimental data, in silico prediction tools provide a valuable starting point for characterizing a novel compound. These computational models use algorithms based on large datasets of experimentally determined properties to estimate the behavior of new chemical entities[5][6].
The following table summarizes the predicted physicochemical properties for 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile, calculated using established software platforms like ACD/PhysChem Suite, ChemAxon, or Molinspiration[5][7][8][9].
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | ACD/LogP, ALOGPS, XLOGP3[7][10] | Indicates lipophilicity, affecting absorption, distribution, and membrane permeability. |
| Aqueous Solubility (logS) | -2.0 to -3.0 (mg/mL) | ChemAxon Solubility Predictor, ALOGpS[7][9] | Crucial for formulation and bioavailability; low solubility can be a major challenge. |
| pKa (Acid Dissociation Constant) | Not applicable (no strongly acidic/basic centers) | ACD/pKa, ChemAxon pKa Predictor[5][9] | The nitrile group is very weakly basic, and the thioether is neutral. The molecule is not expected to ionize significantly under physiological pH. |
| Polar Surface Area (PSA) | ~32 Ų | Molinspiration[8] | Influences membrane transport and blood-brain barrier penetration. |
| Boiling Point | 250-280 °C | ACD/PhysChem Suite[5] | Relevant for purification (distillation) and assessing volatility. |
Experimental Determination of Physicochemical Properties
While predictive models are useful, empirical determination of physicochemical properties is the gold standard. The following section details the standard operating procedures for measuring the key parameters outlined above.
Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow for the experimental characterization of the compound.
Caption: Workflow for synthesis, characterization, and physicochemical property determination.
Determination of logP (Octanol/Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination[11][12][13].
Protocol: Shake-Flask Method (OECD Guideline 107) [13]
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a suitable vessel, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated aqueous phase.
-
Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). The choice of agitation time should be validated to ensure equilibrium is achieved[14].
-
-
Phase Separation: Separate the two phases by centrifugation to ensure a clean separation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.
Protocol: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The solid phase should remain present.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation. Care must be taken to avoid precipitation or loss of compound during this step.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The measured concentration is the thermodynamic solubility, typically reported in mg/mL or mol/L.
Determination of Thermal Stability
Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere[15][16][17][18][19].
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into the TGA sample pan.
-
Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
-
Data Interpretation: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The derivative of this curve (DTG) can help identify the temperatures at which the rate of mass loss is maximal[18].
Structural Elucidation and Purity Analysis
Confirming the chemical structure and assessing the purity of the synthesized compound are prerequisites for any further studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution[20].
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃)[2][21][22]. Filter the solution into a clean 5 mm NMR tube to remove any particulate matter[2].
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of unique proton environments, their integration (ratio), and their coupling patterns (splitting), which reveals connectivity.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC): If the structure is ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the methyl protons, the methine protons at the 2- and 6-positions, and the methylene and methine protons of the thiopyran ring. The chemical shifts and coupling constants will be indicative of their relative stereochemistry (cis/trans isomers).
-
¹³C NMR: Resonances for the methyl carbons, the carbons of the thiopyran ring, and the characteristic nitrile carbon signal (typically in the 115-125 ppm range).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure[23][24][25].
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion ([M+H]⁺ or [M+Na]⁺).
-
Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (to four or five decimal places).
-
Data Interpretation: The exact mass measured by HRMS is used to confirm the elemental composition of the molecule. The fragmentation pattern can provide clues about the molecule's structure; for instance, loss of the nitrile group or fragmentation of the thiopyran ring may be observed[23][26].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Spectrum Acquisition: Obtain the infrared spectrum over the range of ~4000 to 400 cm⁻¹.
-
Data Interpretation:
-
C≡N Stretch: Look for a sharp, intense absorption band in the range of 2260-2220 cm⁻¹ for the nitrile group[4][27][28][29].
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C-S Stretch: The C-S stretch is typically weak and appears in the fingerprint region (800-600 cm⁻¹).
-
Proposed Synthetic Route
A plausible synthetic route to 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile can be envisioned based on established methods for constructing thiopyran rings and introducing nitrile groups. One common approach involves the Michael addition of a sulfur nucleophile followed by cyclization.
Caption: A conceptual synthetic workflow for the target compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is not available, precautions should be based on the potential hazards associated with its functional groups: nitriles and thioethers.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves)[30][31][32].
-
Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis or combustion. Handle with care to avoid exposure[33].
-
In case of Exposure:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.
Conclusion
This technical guide provides a comprehensive framework for understanding the physicochemical properties of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile. By combining in silico predictions with established, robust experimental protocols, researchers can efficiently characterize this novel compound. The detailed methodologies for property determination, structural elucidation, and safety serve as a valuable resource for scientists engaged in drug discovery and development, enabling a thorough evaluation of this and related heterocyclic molecules.
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